N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
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Overview
Description
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science
Preparation Methods
The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide typically involves the reaction of 4-fluorophenacyl bromide with a substituted thiourea under Hantzsch thiazole synthesis conditions . This reaction is carried out in the presence of a green solvent such as ethanol, which facilitates the formation of the thiazole ring. The reaction conditions include heating the mixture to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Chemical Reactions Analysis
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.
Scientific Research Applications
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the thiazole ring, which is known for its biological activity.
Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Industry: The compound is explored for its use in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity and leading to various biological effects. The fluorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy in biological systems .
Comparison with Similar Compounds
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide can be compared with other thiazole derivatives, such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains a thiazole ring and a fluorophenyl group but differs in the substitution pattern, which affects its biological activity.
4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]aniline: This compound has an aniline group instead of a cyclopropanecarboxamide moiety, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C13H11FN2OS |
---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C13H11FN2OS/c14-10-5-3-8(4-6-10)11-7-18-13(15-11)16-12(17)9-1-2-9/h3-7,9H,1-2H2,(H,15,16,17) |
InChI Key |
PDWGUYWTPBDQNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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